4-(Triisopropylsilyloxy)phenyl Boronic Acid CAS number 643090-93-1
4-(Triisopropylsilyloxy)phenyl Boronic Acid CAS number 643090-93-1
An In-Depth Technical Guide to 4-(Triisopropylsilyloxy)phenyl Boronic Acid (CAS: 643090-93-1) for Advanced Organic Synthesis and Drug Discovery
Introduction
4-(Triisopropylsilyloxy)phenyl Boronic Acid is a bifunctional synthetic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its structure, which marries the robust triisopropylsilyl (TIPS) protecting group with the versatile boronic acid moiety on a phenyl scaffold, offers a strategic advantage in multi-step organic synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the underlying chemical principles and practical methodologies that enable its effective use in the laboratory. The primary utility of this reagent lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura reaction, to form complex biaryl systems—a common motif in pharmacologically active molecules.[1][2] The TIPS ether provides exceptional stability, allowing chemists to perform transformations on other parts of a molecule before selectively revealing the phenolic hydroxyl group for further functionalization.
Section 1: Physicochemical Properties and Molecular Characteristics
The unique reactivity and utility of 4-(Triisopropylsilyloxy)phenyl Boronic Acid stem directly from its distinct structural features. A combination of a reactive boronic acid, a stable silyl ether, and an aromatic spacer makes it a highly valuable intermediate.[1]
| Property | Value | Reference |
| CAS Number | 643090-93-1 | [3] |
| Molecular Formula | C₁₅H₂₇BO₃Si | [1] |
| Molecular Weight | 294.27 g/mol | [4] |
| IUPAC Name | [4-(tri(propan-2-yl)silyloxy)phenyl]boronic acid | [1][4] |
| Polar Surface Area (PSA) | 49.69 Ų | [1][5] |
| LogP | 2.92 | [1][5] |
| Physical State | Solid | [1] |
Structural Analysis and Implications:
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The Boronic Acid Group (-B(OH)₂): This functional group is a mild Lewis acid, with the boron atom being sp²-hybridized and possessing a vacant p-orbital.[6] This electronic feature is central to its role in the Suzuki-Miyaura reaction. For the crucial transmetalation step in the catalytic cycle, the boronic acid must be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer of the phenyl group to the palladium center.[7]
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The Triisopropylsilyloxy (TIPS) Group (-OSi(iPr)₃): The TIPS group is a sterically bulky silyl ether that serves as a protecting group for the phenolic oxygen. Its large size physically obstructs the approach of reagents to the silicon-oxygen bond, rendering it highly stable under a wide range of reaction conditions where other silyl ethers might fail.[8][9] This stability is a key strategic element, allowing for C-C bond formation via the boronic acid without disturbing the protected phenol.
Comparative Stability of Common Silyl Ethers:
The choice of a silyl protecting group is a critical decision in synthesis design. The TIPS group offers a significant stability advantage over less hindered analogues, particularly in acidic media.
| Silyl Group (Abbreviation) | Relative Resistance to Acid Hydrolysis | Relative Resistance to Base Hydrolysis | Key Features |
| Trimethylsilyl (TMS) | 1 | 1 | Highly labile; often removed during aqueous workup. |
| Triethylsilyl (TES) | 64 | 10-100 | More stable than TMS but still relatively easy to cleave. |
| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 | ~20,000 | A workhorse protecting group with good stability to many reagents. |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 | Exceptionally stable due to high steric bulk; requires specific reagents for cleavage. |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 | Very stable in acid; comparable to TBDMS in base. |
| Data sourced from BenchChem's comparative guide.[8] |
Section 2: Synthesis and Purification
The synthesis of 4-(triisopropylsilyloxy)phenyl boronic acid typically involves a multi-step sequence starting from a readily available halo-phenol. The general strategy involves protection of the hydroxyl group, followed by conversion of the aryl halide to an organometallic species, and subsequent trapping with a borate ester.
Detailed Experimental Protocol:
This protocol is a representative example. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
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Step 1: Protection of 4-Bromophenol
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To a solution of 4-bromophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise at 0 °C.
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Rationale: Imidazole acts as a base to deprotonate the phenol and as a nucleophilic catalyst. Anhydrous conditions are critical to prevent hydrolysis of the silyl chloride.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, quench with water and separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by flash chromatography to yield 4-bromo-1-(triisopropylsilyloxy)benzene.
-
-
Step 2: Borylation via Grignard Reagent
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To a flame-dried flask containing magnesium turnings (1.5 eq) under an inert atmosphere, add a small volume of anhydrous tetrahydrofuran (THF). Add a crystal of iodine to initiate the reaction.
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Slowly add a solution of 4-bromo-1-(triisopropylsilyloxy)benzene (1.0 eq) in anhydrous THF to maintain a gentle reflux.
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Rationale: The formation of the Grignard reagent is exothermic and requires anhydrous THF to prevent quenching.
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After the magnesium is consumed, cool the resulting Grignard reagent to -78 °C.
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Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, maintaining the temperature below -60 °C.
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Rationale: Very low temperatures are essential during the addition of the borate ester to prevent over-addition of the Grignard reagent, which would lead to the formation of diarylborinic acid and triarylborane byproducts.[10]
-
Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.
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Step 3: Hydrolysis and Isolation
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Cool the reaction mixture to 0 °C and quench by slow addition of saturated aqueous ammonium chloride or dilute HCl.
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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The crude product can be purified by recrystallization or flash chromatography to afford pure 4-(triisopropylsilyloxy)phenyl boronic acid.
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Quality Control & Characterization:
-
¹H NMR: Expect characteristic signals for the isopropyl methyl protons (doublet, ~1.1 ppm), the isopropyl methine proton (septet, ~1.2 ppm), and aromatic protons in the para-substituted pattern (two doublets, ~6.9 and ~7.7 ppm). The boronic acid protons (-OH) will appear as a broad singlet.
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¹³C NMR: Signals corresponding to the isopropyl carbons and the six aromatic carbons, with the carbon attached to boron showing characteristic coupling.
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FT-IR: Look for strong B-O stretching vibrations (~1350 cm⁻¹) and Si-O-C stretching (~1100-1250 cm⁻¹).
Section 3: Core Applications in Organic Synthesis
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][11]
The Suzuki-Miyaura Catalytic Cycle:
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The presence of a base is crucial for the transmetalation step.[7]
Sources
- 1. 4-(Triisopropylsilyloxy)phenyl Boronic Acid (643090-93-1) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(Triisopropylsilyloxy)phenyl Boronic Acid | CAS: 643090-93-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 4-(Triisopropylsilyloxy)phenyl Boronic Acid | C15H27BO3Si | CID 11289381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:643090-93-1 | 4-(Triisopropylsilyloxy)phenyl Boronic Acid | Chemsrc [chemsrc.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]
- 10. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 11. tcichemicals.com [tcichemicals.com]
